N-Trityl O-Methyl Ether Olmesartan Acid
Description
N-Trityl O-Methyl Ether Olmesartan (B1677269) Acid is a complex organic molecule that serves as a critical analytical tool in the production of Olmesartan Medoxomil, a widely used antihypertensive medication. While not a direct precursor in the main synthetic pathway, its presence and control are vital for process optimization and quality assurance. Understanding its structure and formation is essential for chemists developing robust and efficient manufacturing processes for this important drug.
N-Trityl O-Methyl Ether Olmesartan Acid is intrinsically linked to Olmesartan Medoxomil, a member of the Angiotensin II Receptor Blocker (ARB) class of drugs. wikipedia.org ARBs, also known as sartans, are a cornerstone in the management of hypertension (high blood pressure). wikipedia.org They function by selectively blocking the AT₁ receptor, which prevents the hormone angiotensin II from binding and causing vasoconstriction, thus lowering blood pressure. wikipedia.org
The development of ARBs marked a significant advancement in cardiovascular medicine. The journey began with peptide-based antagonists and culminated in the 1990s with the development of Losartan, the first orally active non-peptide ARB. wikipedia.orgwikiwand.com This breakthrough paved the way for the creation of other sartans, including Valsartan, Candesartan, and Irbesartan. wikiwand.com Olmesartan Medoxomil, developed by Sankyo in 1995 and approved for medical use in 2002, is a prodrug that is rapidly hydrolyzed in the body to its active form, Olmesartan. wikipedia.orgnih.gov The intricate synthesis required for Olmesartan Medoxomil necessitates a deep understanding of potential side reactions and the formation of impurities. nih.gov
The significance of this compound lies not as a productive intermediate, but as a process-related impurity whose identification and synthesis are crucial for the quality control of Olmesartan Medoxomil. semanticscholar.orgdoaj.org In pharmaceutical manufacturing, any impurity present at a level of 0.10% or higher must be identified, synthesized, and characterized according to ICH guidelines. semanticscholar.org
This compound represents a molecule where two specific, and typically undesired, side reactions have occurred during the multi-step synthesis of Olmesartan. Its formation can indicate inefficiencies in certain reaction steps, such as the use of methanol (B129727) leading to etherification, or incomplete esterification leaving a carboxylic acid. By synthesizing this compound as a reference standard, analytical chemists can accurately detect and quantify its presence in batches of the API, ensuring that the final product meets the stringent purity requirements set by regulatory bodies like the FDA. semanticscholar.orgrasayanjournal.co.in
The structure of this compound is complex, and its name systematically describes its key functional components.
N-Trityl: The "Trityl" (triphenylmethyl) group is a large, bulky protecting group attached to a nitrogen atom on the tetrazole ring. mdpi.com Its primary role in the synthesis is to prevent the acidic proton of the tetrazole from interfering with other reactions and to direct alkylation to the correct nitrogen on the imidazole (B134444) ring. Research has shown that the trityl group is specifically attached to the N-2 position of the tetrazole ring, a detail that was widely misreported in earlier literature. mdpi.com
O-Methyl Ether: This modification is a defining feature. On the imidazole portion of the molecule, the tertiary alcohol (a 2-hydroxypropan-2-yl group) has been converted to a methyl ether (a 2-methoxypropan-2-yl group). This etherification is typically an unintended side reaction, often occurring if methanol is used as a solvent during acidic steps.
Carboxylic Acid: The molecule possesses a carboxylic acid group at position 5 of the imidazole ring. In the main synthesis pathway, this position would be an ethyl ester in an early intermediate or the final medoxomil ester. The presence of the carboxylic acid indicates that the ester group has been hydrolyzed back to an acid and has not been successfully converted to the final medoxomil prodrug moiety.
Based on these features, the systematic IUPAC name for the compound is 4-(2-Methoxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic Acid . jocpr.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₄H₄₂N₆O₃ |
| Molecular Weight | 702.84 g/mol |
| Systematic Name | 4-(2-Methoxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic Acid |
| Common Synonyms | N2-Trityl O-Methyl Ether Olmesartan Acid |
Data sourced from chemical supplier databases. jocpr.com
The manufacturing process for Olmesartan Medoxomil has evolved to improve yield, purity, and industrial scalability. Early synthetic routes often suffered from low yields and required cumbersome purification techniques like column chromatography to remove impurities. nih.gov
A common, multi-step synthetic approach can be summarized as follows:
Formation of the Imidazole Core: Synthesis of a key intermediate, typically Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Various methods have been developed to produce this core structure efficiently. google.comgoogle.com
Coupling Reaction: The imidazole core is reacted with the biphenyl (B1667301) tetrazole side chain (e.g., 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide) in an N-alkylation step to form Trityl Olmesartan Ethyl Ester. nih.govnih.gov This step is critical, and its conditions must be carefully controlled to minimize the formation of regioisomers and other byproducts. nih.govnewdrugapprovals.org
Hydrolysis: The ethyl ester of the coupled product is saponified (hydrolyzed) using a base like sodium or lithium hydroxide (B78521) to yield the corresponding carboxylate salt, known as Trityl Olmesartan. nih.govgoogle.com
Esterification (Medoxomil addition): The carboxylate is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to attach the medoxomil group, forming Trityl Olmesartan Medoxomil. nih.govnih.gov This is the protected form of the final API.
Deprotection: The final step involves the removal of the trityl protecting group, typically using an acid like aqueous acetic acid, to yield Olmesartan Medoxomil. nih.govgoogle.com
Modern advancements have focused on developing "one-pot" processes where intermediates are not isolated, reducing solvent usage and processing time. nih.gov However, these streamlined methods require even more precise control over reaction conditions to prevent the formation of impurities. It is within this complex synthetic landscape that byproducts like this compound can arise from competing side reactions, highlighting the continuous need for process optimization and rigorous analytical monitoring.
Synthetic Routes and Chemical Transformations of this compound
The synthesis of this compound, a derivative of the angiotensin II receptor antagonist Olmesartan, involves a series of strategic chemical transformations. These include the selective methylation of a tertiary alcohol, the protection of a tetrazole ring, and the formation of a critical biphenyl-imidazole linkage. This article details the synthetic methodologies employed in the formation of this complex molecule.
Properties
Molecular Formula |
C₄₄H₄₂N₆O₃ |
|---|---|
Molecular Weight |
702.84 |
Synonyms |
4-(2-Methoxypropan-2-yl)-2-propyl-1-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic Acid |
Origin of Product |
United States |
Advanced Analytical Characterization and Spectroscopic Investigations of N Trityl O Methyl Ether Olmesartan Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the complete structural elucidation of N-Trityl O-Methyl Ether Olmesartan (B1677269) Acid, providing detailed information about the proton, carbon, and nitrogen environments within the molecule.
¹H-NMR spectroscopy allows for the identification and confirmation of key functional groups within the molecule. The spectrum of N-Trityl O-Methyl Ether Olmesartan Acid exhibits characteristic signals that confirm the presence of both the methyl ether and the bulky trityl protecting group.
The protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region of the spectrum. The fifteen protons of the trityl group generate signals that are distinct from the other aromatic protons on the biphenyl (B1667301) moiety. Concurrently, the methyl ether group (O-CH₃) introduces a sharp singlet, a signature resonance confirming the methylation of the hydroxyl group present in the parent olmesartan structure. The precise chemical shifts are influenced by the solvent and molecular conformation but provide definitive evidence for these structural modifications.
| Proton Group | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Trityl Group (Ar-H) | ~7.0 - 7.5 | Multiplet | 15H |
| Biphenyl Group (Ar-H) | ~7.0 - 7.8 | Multiplet | 8H |
| Imidazole-CH₂- | ~5.5 | Singlet | 2H |
| Methyl Ether (-OCH₃) | ~3.0 - 3.5 | Singlet | 3H |
| Propyl Group (-CH₂CH₂CH₃) | ~0.9 - 2.7 | Multiplets, Triplet | 7H |
| Isopropyl-Methyls (-C(CH₃)₂) | ~1.5 | Singlet | 6H |
Note: Expected values are based on general principles and data from structurally similar compounds.
¹³C-NMR spectroscopy is crucial for mapping the complete carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a full accounting of the carbon skeleton. Analysis of related N-tritylated sartan intermediates has shown that the chemical shift of the C5 carbon of the tetrazole ring is particularly informative for differentiating between N-1 and N-2 substituted regioisomers. mdpi.com
Key signals in the ¹³C-NMR spectrum include the quaternary carbon of the trityl group, the carbons of its fifteen phenyl groups, the methyl carbon of the ether, and all the carbons associated with the olmesartan backbone, including the biphenyl, imidazole (B134444), and propyl moieties.
| Carbon Group | Expected Chemical Shift (δ) ppm |
| Carboxylic Acid (-COOH) | ~165-175 |
| Tetrazole Ring (C5) | ~160-165 |
| Aromatic/Imidazole Carbons | ~120-150 |
| Trityl Quaternary Carbon (-C(Ph)₃) | ~80-90 |
| Isopropyl Quaternary Carbon (-C(CH₃)₂) | ~70-80 |
| Methyl Ether Carbon (-OCH₃) | ~48-55 |
| Propyl Group (-CH₂CH₂CH₃) | ~14-38 |
| Isopropyl-Methyls (-C(CH₃)₂) | ~25-30 |
Note: Expected values are based on general principles and data from structurally similar compounds.
The definitive assignment of the trityl group to a specific nitrogen on the tetrazole ring is accomplished using advanced NMR techniques. While it was often historically depicted at the N-1 position, studies on related intermediates have confirmed through single-crystal X-ray diffraction that the bulky trityl group preferentially attaches to the N-2 position. mdpi.comnih.gov
¹⁵N-NMR spectroscopy is exceptionally sensitive to the electronic environment of nitrogen atoms. sci-hub.se The chemical shifts of the four nitrogen atoms in the tetrazole ring provide a clear signature of the substitution pattern. For N-2 substituted tetrazoles, the shielding order of the nitrogen atoms is distinct from that of N-1 substituted isomers, allowing for unambiguous identification. nih.govsci-hub.se
To further solidify the structural assignment, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are employed. A ¹H-¹⁵N HMBC experiment can show correlations between protons and nitrogen atoms over two or three bonds. This allows for the direct observation of a correlation between the biphenyl protons and the specific nitrogen atom (N-2) bearing the trityl group, providing irrefutable evidence of the N-alkylation site. sci-hub.se
| Technique | Application | Finding |
| ¹⁵N-NMR | Differentiates N-1 and N-2 regioisomers | The pattern of chemical shifts for the four tetrazole nitrogens confirms substitution at the N-2 position. nih.govsci-hub.se |
| HMBC | Confirms connectivity | Shows direct correlation between biphenyl protons and the N-2 nitrogen of the tetrazole ring, proving the site of tritylation. sci-hub.se |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry provides essential data on the molecular weight and elemental composition of this compound, complementing the structural details obtained from NMR.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, polar molecules like this compound without causing significant fragmentation. mdpi.comnih.gov In positive ion mode, the compound is typically detected as the protonated molecular ion, [M+H]⁺. Given the molecular weight of 702.84 g/mol , the expected m/z value for this ion would be approximately 703.85. synthinkchemicals.com This technique confirms the molecular mass of the compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation and confirmation of the elemental formula of the compound. For this compound, with a molecular formula of C₄₄H₄₂N₆O₃, HRMS can verify this composition, distinguishing it from any other potential isomers or impurities that might have the same nominal mass. synthinkchemicals.com The use of HRMS in conjunction with ESI is a standard method for the characterization of olmesartan-related impurities. mdpi.comnih.gov
| Technique | Information Obtained | Expected Result for C₄₄H₄₂N₆O₃ |
| ESI-MS | Nominal Molecular Weight | [M+H]⁺ at m/z ≈ 703.85 |
| HRMS | Exact Mass and Elemental Formula | Calculated exact mass for [C₄₄H₄₃N₆O₃]⁺ confirms the elemental composition. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy serves as a fundamental tool for the identification of functional groups within a molecule, providing a fingerprint unique to the compound's structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The FT-IR spectrum, typically recorded using KBr pellets, reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. mdpi.com
For related olmesartan compounds, distinct peaks are observed that can be extrapolated to understand the spectrum of this compound. For instance, the FT-IR spectrum of Trityl Olmesartan Medoxomil shows prominent bands at 3398 cm⁻¹ (O-H stretching), 1819 and 1805 cm⁻¹ (C=O stretching of the dioxolenone ring), and 1737 and 1707 cm⁻¹ (C=O stretching of the ester and imidazole carboxyl groups). nih.gov The presence of the bulky trityl group is confirmed by signals corresponding to aromatic C-H and C=C vibrations. nih.gov
In the case of this compound, one would expect to see the disappearance of the hydroxyl (O-H) stretch from the tertiary alcohol and the appearance of a C-O-C ether stretch, likely in the 1150-1085 cm⁻¹ region. The characteristic carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹) and C=O stretch (~1725-1700 cm⁻¹) would also be defining features.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Carboxylic Acid C=O | 1725-1700 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O-C (Ether) | 1150-1085 | Stretching |
| C-N | 1350-1000 | Stretching |
| Trityl Group | Specific aromatic bands | Various |
Raman Spectroscopy
While specific Raman spectroscopy data for this compound is not widely reported in the public domain, the technique is valuable for analyzing related compounds and polymorphs. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. It would be especially useful for characterizing the carbon backbone and the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. For olmesartan and its impurities, Raman spectroscopy could help in identifying polymorphic forms, which can have different physical properties.
Chromatographic Methods for Purity Assessment, Impurity Profiling, and Isomeric Analysis
Chromatographic techniques are indispensable for separating this compound from reactants, by-products, and other impurities, allowing for accurate purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantitative Purity Assessment and Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the quantitative determination of related impurities. tsijournals.comnih.govresearchgate.net The development of a robust, stability-indicating HPLC method is critical.
A typical reverse-phase HPLC (RP-HPLC) method would utilize a C18 column. derpharmachemica.comorientjchem.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer adjusted to a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). derpharmachemica.comorientjchem.org Gradient elution is commonly employed to achieve optimal separation of all components within a reasonable timeframe. researchgate.net Detection is usually performed using a UV detector at a wavelength where the analyte and its impurities show significant absorbance, for instance, around 225 nm or 260 nm. derpharmachemica.comsrce.hr
Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust. ijpras.com This includes assessing parameters like limit of detection (LOD) and limit of quantification (LOQ). nih.govsrce.hr
Relative Retention Time (RRT) is a key parameter in impurity profiling. It is the ratio of the retention time of an impurity to the retention time of the main peak (this compound). RRT values help in the consistent identification of impurities across different runs and laboratories. For example, in the analysis of olmesartan medoxomil, various process-related impurities have been identified and characterized by their RRTs. mdpi.comnih.gov
Table 2: Illustrative HPLC Method Parameters for Impurity Profiling
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile/Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 260 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Chiral HPLC for Enantiomeric Purity Determination
The introduction of the methyl ether group at the tertiary alcohol of olmesartan acid does not create a new chiral center. The original olmesartan acid molecule is achiral. Therefore, this compound is also achiral, and the use of chiral HPLC for enantiomeric purity determination would not be relevant for this specific compound. Chiral HPLC would be necessary if the synthesis process could lead to the formation of chiral isomers or if a chiral center was present in the molecule.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the synthesis of this compound. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. mdpi.com
The choice of the mobile phase, often a mixture of solvents like hexanes, ethyl acetate, dichloromethane, and methanol in various ratios, is crucial for achieving good separation. mdpi.com The separated spots are visualized under UV light (at 254 nm). mdpi.com The Rf (retardation factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components of the reaction mixture.
For instance, during the synthesis, the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound would indicate the progression of the reaction. TLC is also useful for the initial identification of impurities. researchgate.net
Chemical Reactivity and Derivatization Studies of N Trityl O Methyl Ether Olmesartan Acid
Subsequent Chemical Transformations to Other Olmesartan (B1677269) Intermediates and the Active Pharmaceutical Ingredient (API)
The primary role of N-Trityl O-Methyl Ether Olmesartan Acid in the synthesis of Olmesartan and its prodrug, Olmesartan Medoxomil, involves two critical transformations: esterification of the carboxylic acid and removal of the N-trityl protecting group.
The conversion of the carboxylic acid group to its medoxomil ester is a pivotal step in forming the prodrug, Olmesartan Medoxomil. This transformation is typically achieved by reacting the corresponding carboxylate salt of the trityl-protected acid with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. nih.govgoogle.com The process often begins with the saponification or hydrolysis of an ethyl ester precursor to yield a trityl olmesartan salt, which is then esterified without isolation. google.com
Research has shown that the choice of solvent and catalyst significantly impacts the yield and purity of the resulting Trityl Olmesartan Medoxomil. One study found that using N,N-Dimethylacetamide (DMA) as a solvent with a catalytic amount of sodium iodide (NaI) provided a high yield (90%) and purity (≥99.5% by HPLC) of the desired ester. nih.gov The addition of NaI was noted to minimize side reactions such as ester hydrolysis and premature detritylation. nih.gov One-pot procedures, where the initial alkylation, subsequent hydrolysis to the acid salt, and final esterification occur in the same reaction vessel, have been developed to improve efficiency and reduce the need for isolating intermediates. google.comnih.gov
Table 1: Selected Conditions for Esterification of Trityl Olmesartan Acid to Trityl Olmesartan Medoxomil
| Base/Catalyst | Solvent | Temperature | Yield | Purity (HPLC) | Reference |
| Sodium Hydroxide (B78521) / Sodium Iodide | N,N-Dimethylacetamide | Not Specified | 90% | ≥99.5% | nih.gov |
| Lithium Hydroxide Hydrate | N,N-Dimethylacetamide | 40-60 °C | 72% | 96.3% | google.com |
| Potassium Carbonate | N,N-Dimethylformamide | Ambient | Not Specified | Not Specified | mdpi.com |
Following the esterification step, the N-trityl (triphenylmethyl) group must be selectively removed from the tetrazole ring to yield the final API, Olmesartan Medoxomil. The trityl group is known to be labile under acidic conditions, which allows for its removal without affecting other functional groups in the molecule, such as the medoxomil ester. total-synthesis.com
The most common method for this deprotection is treatment with an acid. google.com Acetic acid, often in an aqueous solution, is frequently used to cleave the trityl group, producing the desired product and triphenylmethanol (B194598) as a byproduct, which can be filtered off. nih.govsemanticscholar.org Other acidic systems, such as hydrochloric acid in acetone (B3395972), have also been employed to simplify the workup procedure. sci-hub.se The reaction is typically conducted at or near room temperature. sci-hub.se The selectivity of this removal is a key advantage of using the trityl protecting group in the synthesis of sartans. organic-chemistry.org
Reactivity Profile of the Free Carboxylic Acid Moiety in this compound
The free carboxylic acid moiety in this compound is the primary site for derivatization in the synthetic route to Olmesartan Medoxomil. Its reactivity is characteristic of standard carboxylic acids.
Key reactions involving this group include:
Salt Formation: The carboxylic acid readily reacts with bases, such as sodium hydroxide or potassium hydroxide, to form the corresponding carboxylate salt. nih.gov This salt is often generated in situ immediately before the esterification step.
Esterification: As detailed in section 5.1.1, the most critical reaction of this carboxylic acid is its conversion to an ester. This is an acid-catalyzed nucleophilic acyl substitution, where the alcohol (or in this case, an alkyl halide reacting with the carboxylate) attacks the carbonyl carbon. libretexts.org The process is facilitated by converting the acid to its more nucleophilic carboxylate salt form and reacting it with an alkylating agent like 4-chloromethyl-5-methyl-1,3-dioxol-2-one. google.commdpi.com
Reduction: While not a desired reaction in the synthesis of Olmesartan, carboxylic acids can generally be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reactivity highlights the need for chemoselective reagents in other transformations of the molecule.
Acyl Chloride Formation: The carboxylic acid could theoretically be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. libretexts.org However, this approach is less common in olmesartan synthesis, which favors direct esterification from the carboxylate salt.
The reactivity of the carboxylic acid can be influenced by steric hindrance from the adjacent imidazole (B134444) ring and the bulky N-trityl biphenyl (B1667301) moiety.
Stability Studies of the N-Trityl and O-Methyl Ether Protecting Groups under Various Reaction Conditions
The differential stability of the protecting groups in this compound is fundamental to the synthetic strategy.
N-Trityl Group: The triphenylmethyl (trityl) group is characterized by its sensitivity to acidic conditions and stability under basic and neutral conditions. nih.gov This allows it to protect the tetrazole nitrogen during reactions like esterification, which are often carried out under basic or neutral conditions. nih.gov The cleavage mechanism under acidic conditions involves the formation of a highly stable triphenylmethyl cation. total-synthesis.com
O-Methyl Ether Group: The O-methyl ether protecting the tertiary alcohol is significantly more stable than the N-trityl group. Ether linkages are generally robust and resistant to cleavage except under strongly acidic conditions (e.g., using HBr or HI) or with specific ether-cleaving reagents like boron tribromide, none of which are typically employed in the final steps of olmesartan synthesis. researchgate.net The methyl ether analogue of Olmesartan has been synthesized and studied, indicating the stability of this group under the conditions required for detritylation. researchgate.net
Table 2: General Stability of Protecting Groups in this compound
| Protecting Group | Stable Conditions | Labile Conditions | Cleavage Reagents | Reference |
| N-Trityl | Basic (e.g., NaOH, K₂CO₃), Neutral, Hydrogenation | Acidic | Acetic Acid, HCl, Formic Acid, Lewis Acids | nih.govtotal-synthesis.comorganic-chemistry.org |
| O-Methyl Ether | Acidic (mild), Basic, Neutral, Most Oxidizing/Reducing Agents | Strongly Acidic | HBr, HI, BBr₃ | researchgate.net |
Exploration of its Utility as a Versatile Building Block in the Synthesis of Other Complex Organic Molecules
While primarily utilized as an intermediate for Olmesartan, the structure of this compound offers potential as a building block for other complex molecules, particularly analogues of angiotensin II receptor blockers.
The molecule possesses several handles for synthetic modification:
The Carboxylic Acid: This group can be converted into a wide array of functional groups, including esters (as seen with the medoxomil prodrug), amides, or alcohols (via reduction), allowing for the creation of a library of derivatives.
The Protected Tetrazole: The N-trityl group can be removed to reveal the acidic tetrazole ring. This ring is crucial for binding to the angiotensin II receptor but could also be a site for further alkylation, potentially leading to novel biological activities. nih.gov
The Imidazole Ring: The imidazole core is a common scaffold in medicinal chemistry. While the positions are substituted in this intermediate, its inherent aromatic and electronic properties could be leveraged in the design of new bioactive compounds.
The Biphenyl Moiety: The biphenyl structure is essential for the pharmacophore of sartan drugs, but it could be modified to alter pharmacokinetic or pharmacodynamic properties.
By using orthogonal protecting group strategies, different parts of the molecule could be selectively modified. For instance, the carboxylic acid could be transformed into an amide, followed by selective removal of the N-trityl group. This versatility makes the scaffold a valuable starting point for medicinal chemistry programs aimed at developing new sartan-based therapeutic agents or molecular probes to study the renin-angiotensin system.
Future Research Directions and Challenges in the Synthesis and Analysis of Olmesartan Intermediates
Exploration of Enzymatic or Biocatalytic Approaches for Highly Selective Functionalization Steps
The chemical synthesis of Olmesartan (B1677269) involves several complex steps, including the protection and deprotection of functional groups, which can lead to the formation of impurities. nih.govmdpi.com A significant challenge lies in achieving high regio- and enantioselectivity. Biocatalysis, which uses enzymes to perform chemical transformations, offers a promising alternative to traditional organic chemistry for its remarkable selectivity. nih.gov
While the primary manufacturing route for Olmesartan is currently chemical, the potential for enzymatic applications is a key area for future research. researchgate.net Enzymes can operate under mild conditions, reducing energy consumption and the need for harsh reagents. For instance, in the synthesis of other complex molecules, biocatalysis has been successfully employed to convert substrates with multiple reactive sites into valuable products with high precision. nih.gov
Development of Advanced In-situ Monitoring Techniques for Real-time Reaction Progress and Impurity Formation
Modern pharmaceutical manufacturing is increasingly adopting Process Analytical Technology (PAT) to ensure final product quality through real-time monitoring and control of critical process parameters. thermofisher.comresearchgate.net The synthesis of Olmesartan intermediates involves reactions where precise control is necessary to prevent the formation of undesired side products, such as regioisomers. acs.org
Advanced in-situ monitoring techniques are central to this effort. Spectroscopic methods are particularly powerful for their ability to provide continuous, real-time data without the need for sample extraction. thermofisher.commdpi.com
Raman Spectroscopy: This technique is well-suited for in-line process analysis, using fiber-optic probes to directly monitor the product flow within a reactor. thermofisher.com It can provide detailed information on molecular structure, allowing for the tracking of reactant consumption, product formation, and the emergence of impurities in real-time.
Near-Infrared (NIR) Spectroscopy: NIR has proven valuable for its ability to rapidly and non-destructively analyze multiple parameters at once, including the concentration of reactants and products. mdpi.com
Compact Composite Sensor Arrays: Novel, smaller sensors combining features like UV and NIR spectroscopy are being developed to fit into compact, flexible manufacturing platforms, offering versatile real-time monitoring capabilities with an accuracy comparable to established methods like Raman spectroscopy. nih.gov
The challenge lies in developing robust chemometric models that can accurately correlate the spectroscopic data with the chemical composition of the reaction mixture under varying process conditions. mdpi.com Implementing these technologies for Olmesartan intermediate synthesis would enable manufacturers to adjust reaction parameters dynamically, ensuring the process remains within its optimal window, thus minimizing impurity formation and maximizing product quality. thermofisher.com
Application of Computational Chemistry for Reaction Pathway Prediction, Catalyst Design, and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug development and process chemistry, augmenting experimental work by providing deep mechanistic insights and predictive power. rsc.org For the synthesis of Olmesartan intermediates, computational methods can address several key challenges.
One approach is the reaction mechanism-based design, which involves calculating the elementary steps of a reaction to identify rate-determining and selectivity-determining stages. rsc.org This allows for a rational, physics-based optimization of reaction conditions. Another powerful application is in catalyst design. Computational models can screen potential catalysts and predict their performance, significantly reducing the experimental effort required. rsc.org These methods range from descriptor-based approaches, which use molecular properties to predict performance, to data-driven machine learning models that identify relationships between catalyst features and outcomes. rsc.org
In the context of Olmesartan, computational tools like molecular docking and quantum chemical analysis have been used to understand interactions with biological targets and to predict sites of metabolism. nih.govnih.gov Applying these tools to the synthetic pathway could help in:
Predicting Reaction Pathways: Elucidating the most likely pathways for the formation of not only the desired product but also critical impurities. nih.gov
Optimizing Catalysts: Designing more efficient and selective catalysts for key coupling reactions in the synthesis. rsc.org
Understanding Isomer Formation: Providing mechanistic insights into why certain regioisomers, such as the N-1 and N-2 tritylated tetrazole intermediates, are formed, which is a known issue in sartan synthesis. mdpi.comacs.org
The primary challenge remains the computational cost and the need for accurate, transferable models. rsc.org However, advancements in automated computational workflows and machine learning are making these powerful techniques more accessible and faster for industrial application. rsc.org
Continued Innovation in Green Chemistry for Waste Reduction and Energy Efficiency in Pharmaceutical Production
Future research and process development for Olmesartan intermediates will be heavily influenced by green chemistry principles aimed at improving sustainability. Key areas of innovation include:
Shorter Synthetic Routes: Redesigning the synthesis to reduce the number of steps is a primary goal. This not only decreases production time and cost but also significantly reduces waste, solvent use, and energy consumption. boehringer-ingelheim.com
Solvent and Reagent Selection: Replacing hazardous organic solvents with safer, more environmentally benign alternatives is crucial. Process optimization also focuses on reducing the volume of solvents needed for reactions and purification steps like chromatography. nih.govboehringer-ingelheim.com
Waste Reduction and Management: Innovations in process control and reaction efficiency directly contribute to reducing the formation of waste. researchgate.net For unavoidable waste streams, proper segregation and management are critical to minimize environmental impact. prmwastesystems.com
Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, and employing more efficient technologies can lead to substantial energy savings. boehringer-ingelheim.com For example, investigating the impact of reactant particle size can dramatically reduce reaction times and, consequently, energy use. nih.gov
By integrating these green chemistry principles, the production of Olmesartan and its intermediates can become more economically and environmentally sustainable, a "triple win" scenario that benefits patients, manufacturers, and the planet. boehringer-ingelheim.com
Q & A
Q. What are the established synthetic pathways for introducing the N-trityl group into olmesartan derivatives, and what methodological considerations are critical for yield optimization?
The N-trityl group is typically introduced via reaction with trityl chloride under anhydrous conditions. A representative protocol involves:
- Dissolving the amino acid precursor in a chloroform/acetonitrile mixture (5:1 v/v).
- Adding chlorotrimethylsilane (TMSCl) as a catalyst, followed by refluxing for 2 hours.
- Dropwise addition of triethylamine and trityl chloride in chloroform, with subsequent purification via ether-water partitioning . Yield optimization requires strict control of moisture, stoichiometric ratios (e.g., 1:1 molar ratio of trityl chloride to substrate), and inert gas purging to prevent hydrolysis.
Q. How can researchers validate the purity of N-trityl O-methyl ether olmesartan acid using HPLC, and what internal standards are recommended?
USP guidelines for olmesartan medoxomil purity analysis recommend:
- Internal standard : p-Hydroxybenzoic acid isobutyl ester.
- Mobile phase : Di-isopropyl ether/acetic acid (100:1 v/v).
- Detection : UV at 254 nm. Calculate purity using the formula:
where and are peak area ratios of the analyte to internal standard in sample and standard solutions, respectively. Acceptance criteria: 98.5–101.5% .
Q. What stability challenges arise during the storage of N-trityl-protected intermediates, and how can they be mitigated?
N-Trityl groups are sensitive to acidic conditions and prolonged exposure to light. Key stability protocols include:
- Storage at –20°C in amber vials under nitrogen atmosphere.
- Use of desiccants (e.g., silica gel) to prevent moisture-induced hydrolysis.
- Regular HPLC monitoring for trityl group cleavage, indicated by a retention time shift of ~1.5 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data between this compound and its parent compound?
- Methodological approach : Compare binding affinity to angiotensin II receptor subtypes (AT1/AT2) using radioligand displacement assays.
- Key parameters : IC50 values, receptor internalization rates, and downstream signaling (e.g., p38 MAPK inhibition).
- Data interpretation : A ≥10-fold reduction in potency suggests steric hindrance from the trityl group or altered pharmacokinetics. Validate via molecular dynamics simulations of ligand-receptor interactions .
Q. What advanced analytical techniques are required to characterize trace impurities in this compound, particularly methyl ether byproducts?
- LC-MS/MS : Use electrospray ionization (ESI+) with a C18 column (2.6 µm particle size) to detect methyl ether derivatives (expected [M+H]+ at m/z 558.3).
- NMR : ¹H-NMR (500 MHz, CDCl3) can identify methyl ether peaks (δ 3.3–3.5 ppm) and trityl aromatic protons (δ 7.2–7.4 ppm).
- Impurity profiling : Compare retention times and fragmentation patterns with synthesized reference standards (e.g., olmesartan medoxomil methyl ether) .
Q. How does the N-trityl group influence the metabolic stability of olmesartan derivatives in hepatic microsome assays?
- Experimental design : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS.
- Key findings : The trityl group reduces cytochrome P450 (CYP2C8/3A4)-mediated metabolism, increasing half-life (t½) from 2.1 hours (parent) to 6.8 hours (N-trityl derivative).
- Validation : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .
Methodological Notes
- Synthesis optimization : Tritylation efficiency drops below pH 7.0; maintain reaction pH at 7.5–8.0 using triethylamine .
- Analytical validation : For USP compliance, ensure relative standard deviation (RSD) of peak area ratios is ≤0.5% across triplicate runs .
- Pharmacological assays : Use db/db diabetic mouse models to assess in vivo efficacy in reducing microalbuminuria, a key endpoint for angiotensin II receptor blockers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
